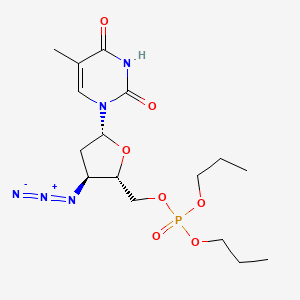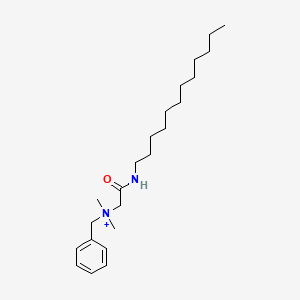
Metalkonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metalkonium chloride is a quaternary ammonium compound with the molecular formula C23H41ClN2O . It is known for its surfactant properties and is used in various industrial and research applications. The compound is also referred to by its systematic name, benzenemethanaminium, N-[2-(dodecylamino)-2-oxoethyl]-N,N-dimethyl-, chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metalkonium chloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of dodecylamine with benzyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound chloride often involves large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Metalkonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound chloride into its reduced forms.
Substitution: The chloride ion in this compound chloride can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound chloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Metalkonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of metalkonium chloride involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis . This property makes it effective as an antimicrobial agent and in applications requiring membrane disruption.
Comparison with Similar Compounds
Similar Compounds
Metalkonium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetalkonium chloride . These compounds share similar structures and properties but differ in their specific applications and effectiveness.
Uniqueness
What sets this compound chloride apart is its specific molecular structure, which imparts unique surfactant properties and makes it particularly effective in certain industrial and research applications . Its ability to form stable complexes and its high solubility in water are additional advantages.
Conclusion
This compound chloride is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
73091-68-6 |
|---|---|
Molecular Formula |
C23H41N2O+ |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium |
InChI |
InChI=1S/C23H40N2O/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/p+1 |
InChI Key |
DYKFIFLJEJVONL-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


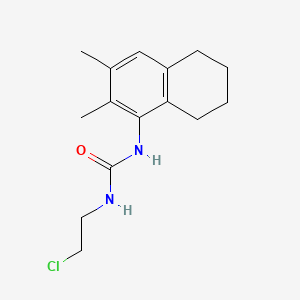

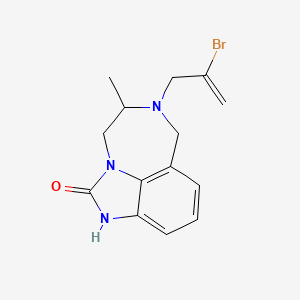
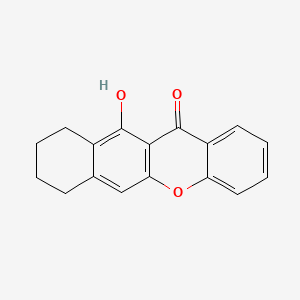
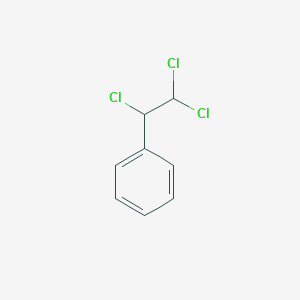
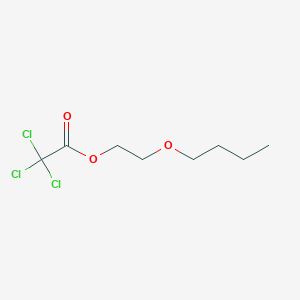
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)



